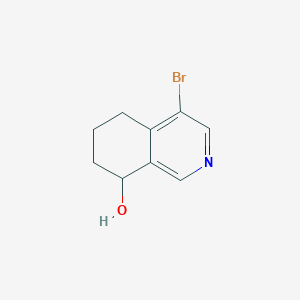
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
説明
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 1428652-84-9 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL is1S/C9H10BrNO/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12/h4-5,9,12H,1-3H2 . The canonical SMILES is C1CC (C2=CN=CC (=C2C1)Br)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL include a molecular weight of 228.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 226.99458 g/mol . The topological polar surface area is 33.1 Ų .科学的研究の応用
Chemical Synthesis
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL is a compound used in various chemical syntheses. It's involved in the synthesis of 8-substituted tetrahydroisoquinolines, an important class of compounds for various chemical applications. For instance, Rey, Vergnani, and Dreiding (1985) demonstrated a general route to synthesize 8-substituted tetrahydroisoquinolines, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (Rey, Vergnani, & Dreiding, 1985).
Reaction with Alkylithium
Orito et al. (2000) explored the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. This study illustrates the compound's reactivity and potential for creating complex molecular structures (Orito et al., 2000).
Kinetic Resolution
Hoshino et al. (1990) employed lipases for the kinetic resolution of acyloxytetrahydroisoquinolines, yielding high optical purity of tetrahydroisoquinolin-4-ol. This process demonstrates the compound's applicability in enantioselective synthesis (Hoshino et al., 1990).
Synthesis of Pyrroloisoquinolines
Voskressensky et al. (2010) used a derivative of tetrahydroisoquinoline to create stable tetrahydropyrroloisoquinolinium ylides, showcasing its versatility in synthesizing complex nitrogen-containing heterocycles (Voskressensky et al., 2010).
Intermediate in Biological Compound Synthesis
Wang et al. (2015) synthesized bromo-4-iodoquinoline, an intermediate for biologically active compounds, from a tetrahydroisoquinoline derivative, highlighting its role in the synthesis of pharmacologically significant molecules (Wang et al., 2015).
特性
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCFCDXBSONNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=CC(=C2C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


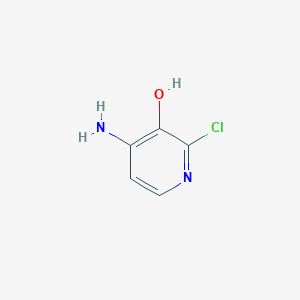
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
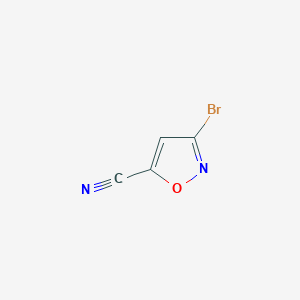
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
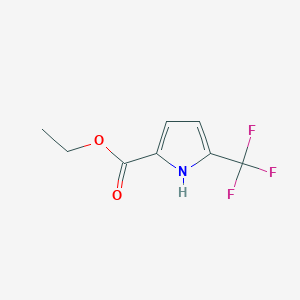

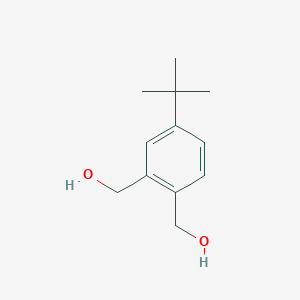
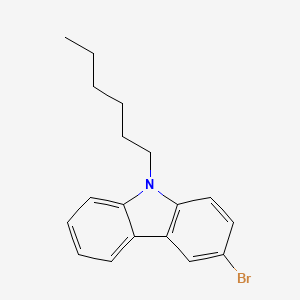



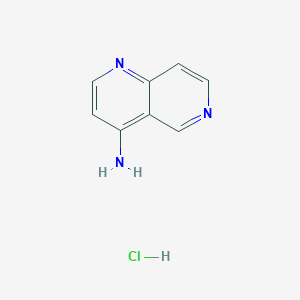
![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)
